molecular formula C8H6Cl2O2S B8058304 2-(2,5-Dichlorophenyl)-2-mercaptoacetic acid CAS No. 2169410-39-1

2-(2,5-Dichlorophenyl)-2-mercaptoacetic acid

Cat. No.: B8058304
CAS No.: 2169410-39-1
M. Wt: 237.10 g/mol
InChI Key: CRTGVRQQKMHWLD-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)-2-mercaptoacetic acid is an organic compound characterized by the presence of a dichlorophenyl group and a mercaptoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)-2-mercaptoacetic acid typically involves the reaction of 2,5-dichlorobenzyl chloride with thioglycolic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of thioglycolic acid attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)-2-mercaptoacetic acid undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-(2,5-Dichlorophenyl)-2-mercaptoacetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)-2-mercaptoacetic acid involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-2-mercaptoacetic acid
  • 2-(3,5-Dichlorophenyl)-2-mercaptoacetic acid
  • 2-(2,5-Dichlorophenyl)-2-hydroxyacetic acid

Uniqueness

2-(2,5-Dichlorophenyl)-2-mercaptoacetic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity

Properties

IUPAC Name

2-(2,5-dichlorophenyl)-2-sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2S/c9-4-1-2-6(10)5(3-4)7(13)8(11)12/h1-3,7,13H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTGVRQQKMHWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(C(=O)O)S)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347274
Record name 2-(2,5-Dichlorophenyl)-2-sulfanylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2169410-39-1
Record name 2-(2,5-Dichlorophenyl)-2-sulfanylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using the combinations of monobromodichlorobenzene or trichlorobenzene, thioglycolic acid, potassium hydroxide and solvent listed in Table 2, the reaction was carried out in the same manner as in Example 8 or 9 to yield 2,5-dichlorophenylthioglycolic acid. The results are given in Table 2.
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Synthesis routes and methods II

Procedure details

the method in which 2,5-dichloroaniline is diazotized and then reacted with thiourea in the presence of copper sulfate and subsequently hydrolyzed to 2,5-dichlorothiophenol, followed by reaction with monochloroacetic acid to yield 2,5-dichlorophenylthioglycolic acid (Ger. Offen. DE3715508),
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Synthesis routes and methods III

Procedure details

the method in which 1,4-dichlorobenzene is sulfochlorinated with chlorosulfonic acid and then reduced to 2,5-dichlorothiophenol with zinc powder under acidic conditions, followed by reaction with monochloroacetic acid to yield 2,5-dichlorophenylthioglycolic acid (U.S. Pat. No. 3,440,288),
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Synthesis routes and methods IV

Procedure details

Using the same procedure as in Example 8, 45.2 g (0.2 mol) of 1-bromo-2,5-dichlorobenzene, 23.7 g (0.4 mol) of 95% potassium hydroxide, 18.4 g (0.2 mol) of thioglycolic acid and 320 g of N-methyl-2-pyrrolidone were added, followed by stirring at 140° to 150° C. for 2 hours. Then, 30.4 g (0.26 mol) of sodium monochloroacetate was added to the reaction solution, followed by stirring at 90° C. for 1 hour. After distilling off the solvent, 300 g of water and 50 g of toluene were added for layer separation. To the water layer was added 45 g of concentrated hydrochloric acid, and the mixture was cooled to room temperature. The resulting crystal was filtered and dried to yield 34.0 g of 2,5-dichlorophenylthioglycolic acid with a yield of 71.7%. The results are given in Table 2.
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45.2 g
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23.7 g
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18.4 g
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30.4 g
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320 g
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Synthesis routes and methods V

Procedure details

To a 500 ml flask equipped with a thermometer, a condenser and a stirrer were added 45.2 g (0.2 mol) of 1-bromo-2,5-dichlorobenzene, 23.7 g (0.4 mol) of 95% potassium hydroxide, 18.4 g (0.2 mol) of thioglycolic acid and 320 g of N-methyl-2-pyrrolidone, followed by stirring at 140° to 150° C. for 2 hours. Assay of the reaction solution by high performance liquid chromatography identified the solution as a mixture of dichlorophenylthioglycolate and dichlorothiophenol salt. Then, after distilling off the solvent, 300 g of water and 50 g of toluene were added for layer separation. To the water layer was added 45 g of concentrated hydrochloric acid, and the mixture was cooled to room temperature. The resulting crystal was filtered and dried to yield 28.7 g of 2,5-dichlorophenylthioglycolic acid. Its melting point was 129° to 131° C., and the yield was 60.5%. The results are given in Table 2.
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45.2 g
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23.7 g
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18.4 g
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320 g
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dichlorophenylthioglycolate
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